4-Chloro-2,3-dihydrobenzofuran CAS number 289058-20-4
4-Chloro-2,3-dihydrobenzofuran CAS number 289058-20-4
An In-Depth Technical Guide to 4-Chloro-2,3-dihydrobenzofuran (CAS: 289058-20-4)
This document provides a comprehensive technical overview of 4-Chloro-2,3-dihydrobenzofuran, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and reactivity of such intermediates is paramount to accelerating innovation. This guide moves beyond a simple recitation of facts to provide field-proven insights into its handling, characterization, and strategic application.
Introduction and Strategic Importance
4-Chloro-2,3-dihydrobenzofuran (Molecular Formula: C₈H₇ClO) is a substituted dihydrobenzofuran, a privileged scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1][2] The dihydrobenzofuran core is a key component in molecules designed as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The specific substitution pattern of this compound—a chlorine atom at the 4-position—offers a versatile handle for further chemical modification, making it a valuable starting material for the synthesis of complex molecular targets.[5] Its utility has been demonstrated as an intermediate in the synthesis of various biologically active compounds, positioning it as a key asset for pharmaceutical research and development.[5]
Physicochemical and Computed Properties
A thorough understanding of a compound's physical properties is the foundation of its effective application in synthesis and formulation. The key properties for 4-Chloro-2,3-dihydrobenzofuran are summarized below. These values are critical for planning reactions, purification protocols, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 289058-20-4 | [6][7] |
| Molecular Formula | C₈H₇ClO | [5][6] |
| Molecular Weight | 154.59 g/mol | [6][7] |
| Appearance | Liquid | [8] |
| Boiling Point | 232.7 °C at 760 mmHg | [5][9] |
| Density | 1.272 g/cm³ | [5][9] |
| Flash Point | 99.4 °C | [5][9] |
| Refractive Index | 1.577 | [5][9] |
| XLogP3-AA | 2.6 | [7] |
| Topological Polar Surface Area | 9.2 Ų | [7] |
| Complexity | 126 | [7] |
Proposed Synthesis and Purification Protocol
While specific, peer-reviewed synthetic procedures for 4-Chloro-2,3-dihydrobenzofuran are not widely published, a logical and robust pathway can be devised based on established benzofuran synthesis methodologies.[10] The following protocol represents a rational approach for its preparation in a laboratory setting, starting from commercially available 2,6-dichlorophenol.
Rationale for Synthetic Design
The proposed two-step synthesis involves an initial Williamson ether synthesis to introduce the two-carbon unit that will form the dihydrofuran ring, followed by an intramolecular cyclization. This approach is chosen for its reliability and use of common, well-understood reactions. The choice of reagents and conditions is designed to maximize yield while minimizing side reactions.
Caption: Proposed two-step synthesis workflow for 4-Chloro-2,3-dihydrobenzofuran.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((2,6-Dichlorophenyl)oxy)ethan-1-ol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenol (1 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and acetone (250 mL).
-
Reagent Addition: Add 2-bromoethanol (1.2 equiv.) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude intermediate. This intermediate can often be used in the next step without further purification.
Causality Insight: Potassium carbonate is used as a base to deprotonate the phenol, forming a phenoxide nucleophile. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction with 2-bromoethanol.[11] An excess of the base ensures complete deprotonation.
Step 2: Intramolecular Cyclization to 4-Chloro-2,3-dihydrobenzofuran
-
Setup: Place the crude 2-((2,6-dichlorophenyl)oxy)ethan-1-ol (1 equiv.) in a flask and add polyphosphoric acid (PPA, ~10x by weight).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction is typically accompanied by a color change. Monitor via TLC or GC-MS.
-
Quenching: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-2,3-dihydrobenzofuran.
Causality Insight: Polyphosphoric acid acts as both a strong acid and a dehydrating agent. It protonates the hydroxyl group, converting it into a good leaving group (water). The resulting carbocation intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to cyclization. The ortho-chlorine atom directs the cyclization to the adjacent unsubstituted carbon, while the other chlorine is eliminated.
Purification Protocol
The crude product typically requires purification to remove unreacted starting materials and polymeric byproducts.
-
Technique: Flash column chromatography is the method of choice for purifying neutral organic compounds.[12]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 2-5% ethyl acetate in hexanes, and gradually increase the polarity if necessary. The ideal solvent system should provide a retention factor (Rƒ) of ~0.3 for the product on TLC.
-
Procedure:
-
Dissolve the crude oil in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Load the dried sample onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Analyze fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified 4-Chloro-2,3-dihydrobenzofuran as an oil or liquid.[8]
-
Structural Elucidation and Anticipated Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
| Anticipated ¹H NMR Data (CDCl₃, 400 MHz) | Anticipated ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~ 7.1-7.2 (t, 1H) | Ar-H (C6-H) | ~ 156-158 |
| ~ 6.8-6.9 (d, 1H) | Ar-H (C7-H) | ~ 129-131 |
| ~ 6.7-6.8 (d, 1H) | Ar-H (C5-H) | ~ 128-130 |
| ~ 4.6 (t, 2H, J ≈ 8.8 Hz) | O-CH₂ (C2-H₂) | ~ 122-124 |
| ~ 3.2 (t, 2H, J ≈ 8.8 Hz) | Ar-CH₂ (C3-H₂) | ~ 118-120 |
| ~ 109-111 | ||
| ~ 71-73 | ||
| ~ 29-31 |
Analytical Rationale: The aromatic region in the ¹H NMR is expected to show three distinct signals corresponding to the ABC spin system of the trisubstituted benzene ring. The two methylene groups of the dihydrofuran ring will appear as two triplets, integrating to two protons each, due to coupling with each other. In the ¹³C NMR spectrum, eight distinct signals are expected: six for the aromatic carbons (four CH, two quaternary) and two for the aliphatic carbons of the dihydrofuran ring.
Mass Spectrometry (MS)
-
Expected M⁺: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 154 and a characteristic M+2 peak at m/z 156 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.
-
Key Fragmentation: A likely fragmentation pattern would involve the loss of a chlorine atom ([M-Cl]⁺) or cleavage of the dihydrofuran ring.
Infrared (IR) Spectroscopy
-
Ar-H stretch: Peaks just above 3000 cm⁻¹.
-
C-H aliphatic stretch: Peaks just below 3000 cm⁻¹.
-
C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O ether stretch: A strong, characteristic peak in the 1200-1250 cm⁻¹ region.
-
C-Cl stretch: A peak in the 700-800 cm⁻¹ region.
Reactivity and Strategic Applications
The chemical reactivity of 4-Chloro-2,3-dihydrobenzofuran is governed by its functional groups: the chlorinated aromatic ring and the dihydrofuran moiety.
Caption: Key reactivity pathways for 4-Chloro-2,3-dihydrobenzofuran.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, such as nitration or acylation. The existing chloro and alkoxy groups will direct incoming electrophiles, although conditions must be carefully controlled to avoid side reactions.
-
Cross-Coupling Reactions: The aryl chloride provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This is a powerful strategy for introducing new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of highly complex derivatives.
-
Benzylic Functionalization: The methylene group at the C3 position is benzylic and may be susceptible to radical halogenation or oxidation under specific conditions.
Its primary application is as a versatile intermediate. For instance, it serves as a precursor for synthesizing compounds like 2,3-dihydro-1-benzofuran-4-carbaldehyde and is a known downstream product for the synthesis of Tasimelteon, a melatonin receptor agonist.[5]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on data for structurally related chlorinated aromatic ethers and heterocyclic compounds.[15][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[16][17]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes.[15]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
Conclusion
4-Chloro-2,3-dihydrobenzofuran is a valuable and versatile building block for chemical synthesis, particularly in the realm of pharmaceutical drug discovery. Its strategic importance is derived from the privileged dihydrobenzofuran core and the reactive aryl chloride handle. While detailed synthetic literature is sparse, its preparation is achievable through established organic chemistry principles. A comprehensive understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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